

CAS number for D-Glucose-d1-1

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Compound of Interest

Compound Name: *D-Glucose-d1-1*

Cat. No.: *B12419361*

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An In-depth Technical Guide to **D-Glucose-d1-1**

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose-d1-1 is a stable, non-radioactive isotopically labeled form of D-glucose, where the hydrogen atom at the C1 position is substituted with a deuterium atom. This modification makes it an invaluable tracer for metabolic research and a reliable internal standard in analytical chemistry. This technical guide provides a comprehensive overview of **D-Glucose-d1-1**, detailing its physicochemical properties, plausible synthesis routes, analytical methodologies for its characterization, and its key applications in metabolic flux analysis and drug development.

Physicochemical Properties

D-Glucose-d1-1, also referred to as Dextrose-1-d1, possesses well-defined physical and chemical characteristics that are crucial for its application in scientific research.

Property	Value
CAS Number	106032-61-5
Molecular Formula	C ₆ H ₁₁ DO ₆
Molecular Weight	181.16 g/mol
Isotopic Purity	≥98 atom % D
Physical Form	Powder
Melting Point	150-152 °C
Optical Activity	[α] _{25/D} +52.0°, c = 2 in H ₂ O (trace NH ₄ OH)
Mass Shift	M+1
SMILES String	[2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O
InChI Key	WQZGKKKJIJFFOK-QVTRYHEBSA-N

Synthesis of D-Glucose-d1-1

While a definitive, step-by-step protocol for the synthesis of **D-Glucose-d1-1** is not widely published, a chemically sound and frequently utilized approach for introducing a deuterium atom at the anomeric carbon (C1) of an aldose involves the reduction of the corresponding lactone with a deuterated reducing agent. This method is analogous to the synthesis of other isotopically labeled sugars, such as D-Glucose-1-¹⁴C, which is prepared by the reduction of D-glucono-δ-lactone.

Plausible Experimental Protocol for Synthesis

- **Starting Material:** High-purity D-glucono-δ-lactone serves as the precursor.
- **Deuterated Reducing Agent:** Sodium borodeuteride (NaBD₄) is a commonly used and effective reagent for this transformation.
- **Reaction Setup:** The D-glucono-δ-lactone is dissolved in an anhydrous solvent, typically ethanol or a mixture of ethanol and water, under an inert atmosphere (e.g., argon or

nitrogen) to prevent the quenching of the reducing agent by atmospheric moisture.

- **Reduction:** The reaction vessel is cooled in an ice bath (0-5 °C) to moderate the exothermic reaction. A solution of sodium borodeuteride is then added dropwise to the stirred lactone solution. The reaction is allowed to proceed for several hours, with the temperature gradually rising to room temperature.
- **Reaction Quenching and Work-up:** Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as acetic acid, to neutralize any unreacted NaBD₄.
- **Purification:** The resulting mixture is purified to remove inorganic salts and byproducts. This is typically achieved through ion-exchange chromatography.
- **Isolation and Characterization:** The purified **D-Glucose-d1-1** is isolated as a solid by lyophilization (freeze-drying) or crystallization. The final product's identity and purity are confirmed by analytical techniques as described in the following section.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **D-Glucose-d1-1**.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. In the ¹H NMR spectrum of **D-Glucose-d1-1**, the characteristic signal for the anomeric proton at the C1 position will be absent or significantly diminished, providing direct evidence of successful deuteration.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight and isotopic enrichment of the final product. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated glucose, which is one mass unit higher (M+1) than that of unlabeled D-glucose. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the positional enrichment of the deuterium atom.

Applications in Research and Drug Development

The unique properties of **D-Glucose-d1-1** make it a powerful tool for scientists engaged in metabolic research and the development of novel therapeutics.

- **Metabolic Flux Analysis:** As a stable isotope tracer, **D-Glucose-d1-1** can be introduced into cellular or animal models to quantitatively track the flow of glucose through various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the Krebs cycle. This allows researchers to understand how these pathways are altered in disease states or in response to drug treatment.
- **Internal Standard for Quantitation:** In analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS, **D-Glucose-d1-1** serves as an ideal internal standard for the precise and accurate quantification of endogenous D-glucose in complex biological matrices.
- **Elucidation of Enzyme Mechanisms:** The deuterium at the C1 position can induce a kinetic isotope effect in enzyme-catalyzed reactions. By comparing the reaction rates of deuterated and non-deuterated glucose, researchers can gain valuable insights into the reaction mechanisms and rate-limiting steps of glucose-metabolizing enzymes.

Experimental Protocols for Metabolic Tracing

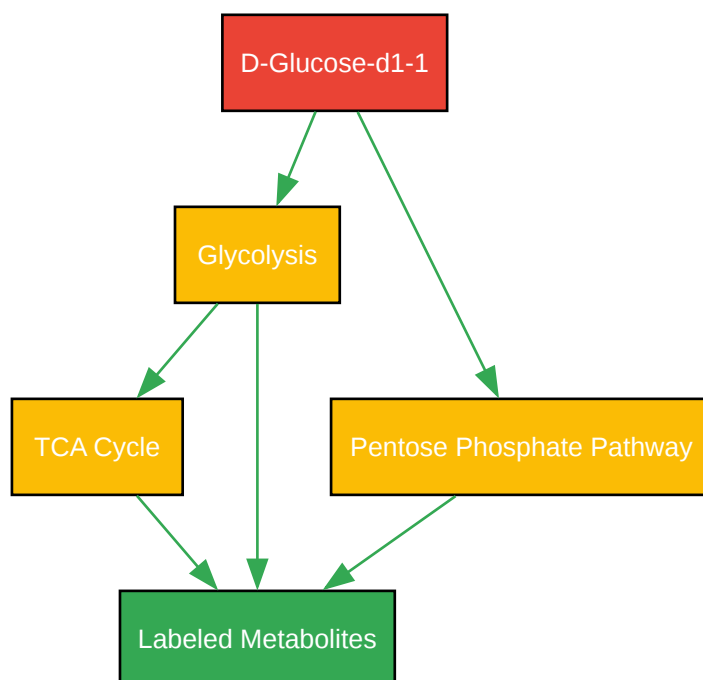
The following provides a generalized protocol for conducting an in vitro metabolic labeling study using **D-Glucose-d1-1**.

In Vitro Cell Culture Labeling Protocol

- **Cell Seeding and Growth:** Cells of interest are seeded in appropriate culture vessels and allowed to reach the desired confluency.
- **Preparation of Labeling Medium:** A custom culture medium is prepared, typically glucose-free, and then supplemented with a known concentration of **D-Glucose-d1-1** (e.g., 5-25 mM, depending on the cell type and experimental goals).
- **Initiation of Labeling:** The standard culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The prepared labeling medium containing **D-Glucose-d1-1** is then added to the cells.

- **Incubation:** The cells are incubated for a predetermined period (ranging from minutes to hours) to allow for the uptake and incorporation of the labeled glucose into various metabolic pathways.
- **Metabolite Extraction:** To halt metabolic activity and preserve the metabolic state of the cells, the labeling medium is rapidly aspirated, and the cells are quenched with an ice-cold extraction solvent, such as 80% methanol. The cells are then scraped and collected.
- **Sample Processing:** The cell extracts are centrifuged to pellet cellular debris. The supernatant, which contains the metabolites, is collected for analysis.
- **Analytical Detection:** The extracted metabolites are analyzed by LC-MS or GC-MS to identify and quantify the downstream metabolites that have incorporated the deuterium label from **D-Glucose-d1-1**.

Mandatory Visualizations



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